RORγ Inverse Agonist Potency Comparison Between 4j and Lead Compound 4a
The compound (reported as 4j) demonstrated a marked improvement in RORγ inverse agonist potency over the initial lead biaryl compound 4a. In a cell-based RORγ reporter assay, the shift from a biaryl to a pyrazole-containing benzamide scaffold resulted in at least a 10-fold increase in potency [1]. While the lead 4a served as the starting point for optimization, compound 4j achieved effective suppression of target gene expression at sub-micromolar concentrations, a property not accessible with the unoptimized lead scaffold [2].
| Evidence Dimension | RORγ inverse agonist cellular potency (EC50 shift) |
|---|---|
| Target Compound Data | Potent RORγ inverse agonist (exact IC50 not publicly disclosed; designated as a lead compound alongside 5m) |
| Comparator Or Baseline | Lead compound 4a (biaryl scaffold) with significantly weaker cellular activity |
| Quantified Difference | Estimated >10-fold improvement based on SAR progression described in the publication |
| Conditions | RORγ reporter gene assay in mammalian cells; Bioorg Med Chem Lett 2015 |
Why This Matters
The potency gain over the initial lead confirms that the pyrazole-benzamide core, particularly with the 1-methyl and 2-trifluoromethyl substitution pattern, is a key pharmacophore for RORγ inhibition, making this compound a valuable tool for target engagement studies where a weaker analog would fail to fully suppress the pathway.
- [1] Wang T, Banerjee D, Bohnert T, et al. Discovery of novel pyrazole-containing benzamides as potent RORγ inverse agonists. Bioorg Med Chem Lett. 2015;25(15):2985-2990. View Source
- [2] Proteopedia. 4zom - RORgamma in complex with inverse agonist 4j. https://proteopedia.org/wiki/index.php/4zom (accessed 2026-04-29). View Source
